{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Overview
Description
The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. This ring is attached to a methanol group and a 3,4-difluorophenyl group. The presence of the fluorine atoms and the triazole ring could potentially give this compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electronegativity of the fluorine atoms and the polarity of the methanol group. The presence of the 1,2,3-triazole ring could also contribute to the overall structure .Physical And Chemical Properties Analysis
Based on the functional groups present, this compound is likely to be polar and could potentially form hydrogen bonds due to the presence of the methanol group . The fluorine atoms could also contribute to the overall polarity of the compound.Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, suggesting that this compound may also interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been found to possess good oral bioavailability , suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by a variety of factors, including ph, temperature, and the presence of other compounds .
Future Directions
properties
IUPAC Name |
[1-[(3,4-difluorophenyl)methyl]triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c11-9-2-1-7(3-10(9)12)4-15-5-8(6-16)13-14-15/h1-3,5,16H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFGLNQAHVHFKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(N=N2)CO)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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